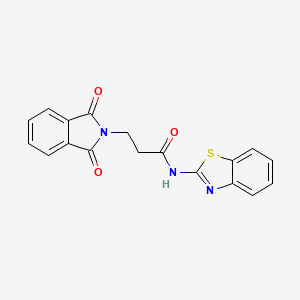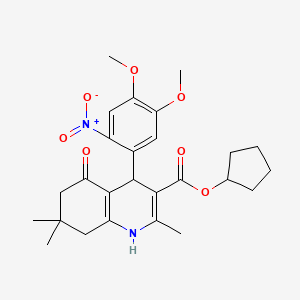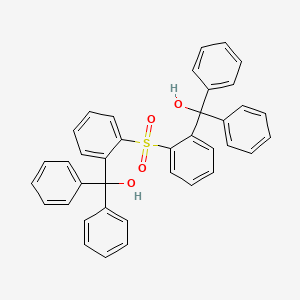![molecular formula C22H21N3O5S2 B5172065 N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide, commonly known as NPPB, is a potent inhibitor of chloride channels. It is widely used in scientific research to study the physiological and biochemical effects of chloride channels.
Mécanisme D'action
NPPB inhibits chloride channels by binding to a specific site on the channel protein. The binding of NPPB causes a conformational change in the channel protein, which prevents chloride ions from passing through the channel pore. NPPB has been shown to be a non-competitive inhibitor of chloride channels, meaning that it does not compete with chloride ions for binding to the channel pore.
Biochemical and Physiological Effects:
The inhibition of chloride channels by NPPB has various biochemical and physiological effects. For example, NPPB has been shown to reduce the secretion of mucus in the airways of patients with cystic fibrosis, which is caused by a defect in the CFTR chloride channel. NPPB has also been shown to reduce the contraction of smooth muscle cells in the airways and blood vessels, which is mediated by Ca2+-activated Cl- channels. In addition, NPPB has been shown to reduce the volume of cells in response to osmotic stress, which is mediated by volume-regulated anion channels.
Avantages Et Limitations Des Expériences En Laboratoire
NPPB has several advantages for lab experiments. It is a potent and specific inhibitor of chloride channels, which allows for precise manipulation of chloride channel activity. NPPB is also relatively stable and easy to handle, which makes it a convenient tool for research. However, NPPB has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, NPPB can also inhibit other ion channels at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on NPPB. One direction is to study the role of chloride channels in cancer. Chloride channels have been shown to be upregulated in various types of cancer, and their inhibition by NPPB may have therapeutic potential. Another direction is to develop more potent and specific inhibitors of chloride channels, which can improve the precision and reliability of research on chloride channels. Finally, the development of new methods for the delivery of NPPB to specific tissues and cells can improve the effectiveness and safety of NPPB as a research tool.
Méthodes De Synthèse
The synthesis of NPPB involves the reaction of 2-nitrobenzenesulfonyl chloride with N-(2-phenylethyl)-N-phenylglycinamide in the presence of triethylamine. The resulting product is then reacted with phenylthiol in the presence of triethylamine to yield NPPB. The overall yield of NPPB is about 50%.
Applications De Recherche Scientifique
NPPB is widely used in scientific research to study the physiological and biochemical effects of chloride channels. It has been shown to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), Ca2+-activated Cl- channels, and volume-regulated anion channels. NPPB has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, cardiac function, and smooth muscle contraction.
Propriétés
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c26-22(23-15-16-31-19-11-5-2-6-12-19)17-24(18-9-3-1-4-10-18)32(29,30)21-14-8-7-13-20(21)25(27)28/h1-14H,15-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWXUKBTFXTVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B5171983.png)
![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5172009.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1H-pyrazol-5-ylmethyl)benzamide](/img/structure/B5172010.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5172041.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)



![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
